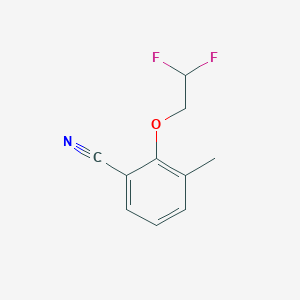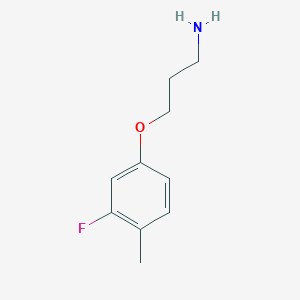
3-(3-Fluoro-4-methylphenoxy)propan-1-amine
Vue d'ensemble
Description
3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a chemical compound with the molecular formula C10H14FNO. It has a molecular weight of 183.23 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14FNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Chemical Synthesis and Ligand Design
- In the realm of chemical synthesis, the compound has been explored for its potential in creating complex metal ions. One study highlights the preparation of hexadentate N3O3 amine phenol ligands for Group 13 metal ions, demonstrating the versatility of such compounds in coordinating with metal ions (Liu, Wong, Rettig, & Orvig, 1993).
Antimicrobial Applications
- A significant application of derivatives of this compound is in the antimicrobial domain. Research has shown that aminomethoxy derivatives of similar compounds are effective as antimicrobial additives in lubricating oils, underscoring their potential in industrial applications (Mammadbayli, Jafarov, Qahramanova, & Suleymanova, 2018).
Plant Growth Regulation
- Another study demonstrates the synthesis of bis-quaternary salts from aromatic compounds, including a derivative of this compound, showing significant inhibition of seedling growth in plants. This suggests its potential use in agricultural applications as a growth retardant (Sharma, Pabby, & Seth, 2008).
Material Science and Polymer Chemistry
- In material science, derivatives of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine have been used to synthesize polyphenols with unique physical properties, indicating its importance in developing new materials with specific thermal, optical, and electrochemical characteristics (Kaya, Kamaci, & Arican, 2012).
Corrosion Inhibition
- The compound has been used in the synthesis of tertiary amines which demonstrate significant inhibitory effects on carbon steel corrosion. This application is crucial in industries where metal preservation is essential (Gao, Liang, & Wang, 2007).
Fluorescence and Sensory Applications
- Studies also indicate its use in developing fluorescent sensors, particularly for metal ion detection, highlighting its role in environmental monitoring and analytical chemistry (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCTXZQUAPKMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
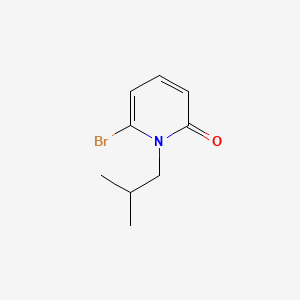
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)
![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)

![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)
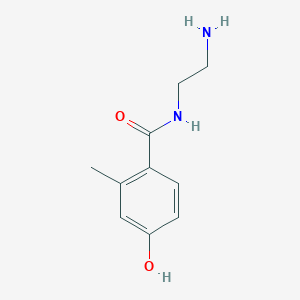
![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)

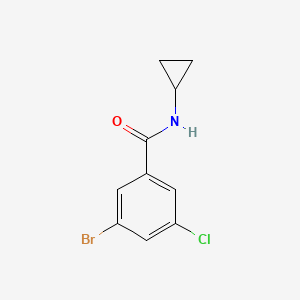
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)
amine](/img/structure/B1411814.png)

